molecular formula C12H15ClFNO2 B1447024 4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride CAS No. 1795441-39-2

4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride

Cat. No. B1447024
CAS RN: 1795441-39-2
M. Wt: 259.7 g/mol
InChI Key: ZUNSWPWILRRUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number 1795441-39-2 . It has a molecular weight of 259.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “this compound” and its InChI code is "1S/C12H14FNO2.ClH/c13-10-5-4-9 (12 (15)16)8-11 (10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2, (H,15,16);1H" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 259.71 .

Scientific Research Applications

Molecular Probes and Fluorescence Features

A study on 4-substituted 1,8-naphthalimides, specifically a compound related to 4-Fluoro-3-(piperidin-1-yl)benzoic acid, showed its potential as a sensitive molecular probe for ZnO nanoparticles. This compound demonstrated unusual fluorescence features, making it a valuable tool for nanomaterial research and potentially enhancing the visualization and tracking of nanoparticles in various applications (Bekere et al., 2013).

Structural Analysis and Drug Design

Research involving the crystal structure of related piperidin-1-yl benzoic acid compounds provides insights into the conformational preferences and interactions of these molecules. Such structural analyses are critical for drug design, enabling the development of new therapeutic agents by understanding the molecular framework and interactions essential for biological activity (Faizi et al., 2016).

Antimicrobial Agents

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, which share a core structural motif with 4-Fluoro-3-(piperidin-1-yl)benzoic acid, have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibited significant inhibitory activity against a range of pathogenic strains, highlighting the potential of this chemical framework in developing new antimicrobial agents (Priya et al., 2005).

Antiproliferative Activity

Another study synthesized novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives to explore their antiproliferative activities. These compounds were tested against various carcinoma cells, revealing that certain derivatives exhibit potent antiproliferative activity. This suggests the utility of the 4-Fluoro-3-(piperidin-1-yl)benzoic acid scaffold in cancer research, particularly in the development of new anticancer agents (Prasad et al., 2009).

Corrosion Inhibition

Research on piperidine derivatives, including structures related to 4-Fluoro-3-(piperidin-1-yl)benzoic acid, has demonstrated their effectiveness as corrosion inhibitors on iron surfaces. These studies provide valuable insights into the application of such compounds in protecting metals from corrosion, which is essential for extending the lifespan of metal components in industrial applications (Kaya et al., 2016).

Future Directions

While specific future directions for “4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride” are not mentioned in the search results, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, which suggests potential for diverse applications .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the metabolic flux and levels of metabolites within the cell. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either upregulating or downregulating the expression of certain genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors, influencing metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its biochemical effects. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity, as it may interact with different biomolecules depending on its subcellular environment.

properties

IUPAC Name

4-fluoro-3-piperidin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSWPWILRRUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.